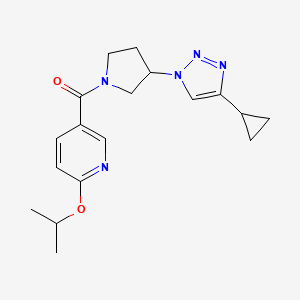

![molecular formula C22H24N4O3S B2943898 N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1797284-79-7](/img/structure/B2943898.png)

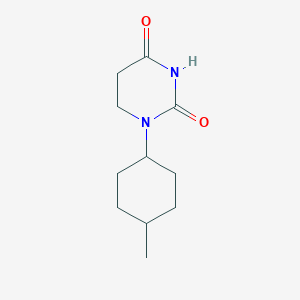

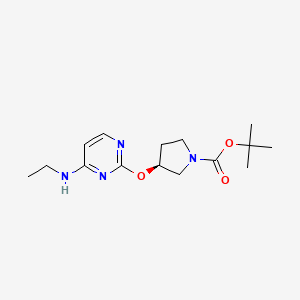

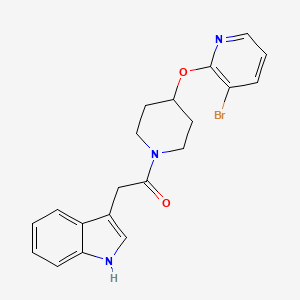

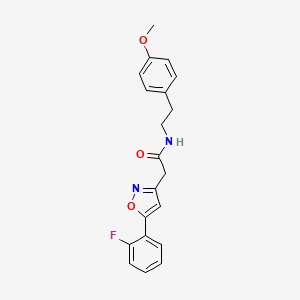

N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzoxazole . Benzoxazole derivatives have been identified as a new class of G-protein-coupled receptor kinase 2 and 5 inhibitors . These inhibitors are considered as a novel therapeutic strategy to prevent and treat heart failure disease .

Synthesis Analysis

While specific synthesis information for the compound is not available, benzoxazole derivatives have been synthesized from readily available phenols . The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .科学的研究の応用

Synthetic Applications and Complex Formation

Organometallic Complexes

Studies have shown the use of related organosulfur ligands in the formation of half-sandwich ruthenium(II) complexes, demonstrating their application in catalytic processes, such as alcohol oxidation and transfer hydrogenation of ketones. These complexes, characterized by single-crystal X-ray diffraction, exhibit a pseudo-octahedral "piano-stool" disposition, indicating the versatility of similar compounds in organometallic chemistry for catalytic applications (Saleem et al., 2013).

Pharmacological Studies and Enzymatic Activity

Enzymatic Metabolism

In the context of pharmaceutical research, compounds with similar structures have been investigated for their metabolic pathways in human liver microsomes. For instance, the metabolism of Lu AA21004, a novel antidepressant, involves oxidation to various metabolites via enzymes like CYP2D6 and CYP3A4/5, highlighting the potential of related compounds in drug metabolism studies (Hvenegaard et al., 2012).

Antimicrobial and Antiviral Research

Antibacterial and Antiviral Properties

Research into Schiff bases related to N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide has indicated good antibacterial activity against pathogenic bacteria, with potential applications as SARS-CoV-2 inhibitors. These findings suggest that compounds with similar structures could play a role in the development of new antibacterial and antiviral agents (Al‐Janabi et al., 2020).

Chemical Synthesis and Reactivity

Electrooxidative Cyclization

The synthesis of novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from related N-benzyl-piperidine compounds using electrooxidative methods has been demonstrated. This research underscores the potential for exploiting the reactivity of compounds with similar structures in the synthesis of cyclic derivatives, which could have various chemical and pharmacological applications (Okimoto et al., 2012).

作用機序

Mode of Action

It is known that benzoxazole derivatives can interact with various biological targets through different types of bonding interactions, such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Benzoxazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic profile of a compound is crucial in determining its bioavailability and therapeutic potential .

Result of Action

Benzoxazole derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, and antitumor activities .

Action Environment

Factors such as pH, temperature, and the presence of other molecules can significantly affect the action of a compound .

特性

IUPAC Name |

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-30-19-9-5-3-7-17(19)24-21(28)20(27)23-14-15-10-12-26(13-11-15)22-25-16-6-2-4-8-18(16)29-22/h2-9,15H,10-14H2,1H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLMEIRRZGPTIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2943816.png)

![N-[(4-methoxyphenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2943818.png)

![3-(4-Fluorobenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2943824.png)

![methyl N-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]carbamate](/img/structure/B2943830.png)

![4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B2943831.png)